Benzylsuccinyl-CoA

Description

Properties

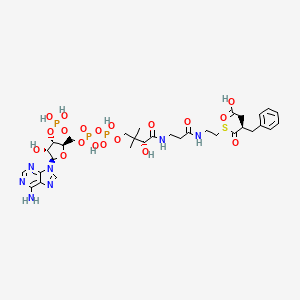

Molecular Formula |

C32H46N7O19P3S |

|---|---|

Molecular Weight |

957.7 g/mol |

IUPAC Name |

(3R)-4-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-benzyl-4-oxobutanoic acid |

InChI |

InChI=1S/C32H46N7O19P3S/c1-32(2,26(44)29(45)35-9-8-21(40)34-10-11-62-31(46)19(13-22(41)42)12-18-6-4-3-5-7-18)15-55-61(52,53)58-60(50,51)54-14-20-25(57-59(47,48)49)24(43)30(56-20)39-17-38-23-27(33)36-16-37-28(23)39/h3-7,16-17,19-20,24-26,30,43-44H,8-15H2,1-2H3,(H,34,40)(H,35,45)(H,41,42)(H,50,51)(H,52,53)(H2,33,36,37)(H2,47,48,49)/t19-,20-,24-,25-,26+,30-/m1/s1 |

InChI Key |

KIRGTNPWUTXDFF-PDQACDDGSA-N |

SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(CC4=CC=CC=C4)CC(=O)O)O |

Isomeric SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)[C@H](CC4=CC=CC=C4)CC(=O)O)O |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(CC4=CC=CC=C4)CC(=O)O)O |

Origin of Product |

United States |

Scientific Research Applications

Biochemical Pathways and Environmental Applications

Benzylsuccinyl-CoA is primarily involved in the anaerobic catabolism of toluene and other aromatic compounds. The pathway begins with the enzymatic addition of toluene to fumarate, forming (R)-benzylsuccinate, which is then converted to this compound. This transformation is crucial for the microbial degradation of toluene, enabling bacteria like Thauera aromatica to utilize toluene as a carbon source under anaerobic conditions .

Case Study: Microbial Degradation of Toluene

- Organism : Thauera aromatica

- Process : The enzyme (R)-benzylsuccinyl-CoA dehydrogenase catalyzes the oxidation of this compound to benzoyl-CoA. This step is essential for the complete mineralization of toluene.

- Findings : The enzyme was characterized and shown to have a high specificity for (R)-benzylsuccinyl-CoA, with a K(m) value of 110 ± 10 µM . This specificity indicates potential for bioremediation applications where toluene contamination is present.

Synthetic Biology Applications

Recent advancements have led to the engineering of synthetic pathways in organisms like Escherichia coli for the production of benzylsuccinate from benzoate and succinate. This process leverages the natural degradation pathways running in reverse, showcasing the versatility of this compound in synthetic biology .

Synthetic Pathway Development

- Objective : To create an efficient biosynthetic route for benzylsuccinate production.

- Methodology : A plasmid containing genes for benzoate uptake and activation was combined with another plasmid harboring genes for benzylsuccinate synthesis.

- Results : Under anaerobic conditions, product yields increased significantly, demonstrating over a 1000-fold improvement compared to aerobic cultures . This suggests that this compound can be utilized as a precursor in industrial biotechnology.

Potential Therapeutic Applications

This compound and its derivatives have been explored for their bioactive properties. For instance, one enantiomer, (S)-benzylsuccinate, has been identified as a building block for mitiglinide, a drug used in diabetes treatment . This highlights the potential pharmacological relevance of this compound derivatives.

Pharmacological Insights

- Compound : (S)-benzylsuccinate

- Application : Building block for mitiglinide.

- Significance : The ability to synthesize this compound through engineered pathways could enhance drug development processes.

Summary Table of Applications

Chemical Reactions Analysis

CoA-Transferase Reaction: Formation of Benzylsuccinyl-CoA

The activation of (R)-benzylsuccinate to its CoA-thioester is catalyzed by succinyl-CoA:(R)-benzylsuccinate CoA-transferase (EC 2.8.3.15), a reversible enzyme reaction:

-

Substrate Specificity :

-

Kinetics :

Oxidation to (E)-Benzylidenesuccinyl-CoA

This compound undergoes dehydrogenation by (R)-benzylsuccinyl-CoA dehydrogenase (EC 1.3.99.21), forming (E)-benzylidenesuccinyl-CoA:

-

Enzyme Properties :

Hydration to 3-Hydroxythis compound

The (E)-benzylidenesuccinyl-CoA intermediate is hydrated by enoyl-CoA hydratase (BbsH), yielding 3-hydroxythis compound:

Dehydrogenation to 3-Oxothis compound

3-Hydroxyacyl-CoA dehydrogenase (BbsCD) oxidizes the hydroxyl group to a ketone:

Thiolytic Cleavage to Benzoyl-CoA and Succinyl-CoA

Thiolase (BbsAB) cleaves 3-oxothis compound into benzoyl-CoA and succinyl-CoA:

Key Enzymatic and Kinetic Data

Stereochemical Specificity

Preparation Methods

Direct Chemical Coupling Methods

The chemical synthesis of this compound involves coupling benzylsuccinic acid with coenzyme A (CoA) using activating agents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). This method typically yields a racemic mixture of 2- and 3-benzylsuccinyl-CoA isomers, which require chromatographic separation. In a seminal study, the reaction was conducted in anhydrous dimethylformamide (DMF) under nitrogen atmosphere, achieving a 62% yield of the crude product. Subsequent purification via reversed-phase HPLC (C18 column, acetonitrile-phosphate buffer gradient) resolved the isomers, with retention times of 18.2 minutes for 2-benzylsuccinyl-CoA and 19.8 minutes for 3-benzylsuccinyl-CoA.

Table 1: Isomeric Composition of Chemically Synthesized this compound

| Isomer | Retention Time (min) | Yield (%) | Purity (%) |

|---|---|---|---|

| 2-Benzylsuccinyl-CoA | 18.2 | 34 | 98 |

| 3-Benzylsuccinyl-CoA | 19.8 | 28 | 95 |

Challenges in Stereochemical Control

A major limitation of chemical synthesis is the inability to produce enantiomerically pure (R)-benzylsuccinyl-CoA, the biologically active form. Racemization occurs during the activation of benzylsuccinic acid, necessitating enzymatic resolution for applications requiring stereochemical fidelity.

Enzymatic Preparation Using CoA-Transferases

Benzylsuccinate CoA-Transferase (BbsEF)

The anaerobic bacterium Thauera aromatica employs a succinyl-CoA:(R)-benzylsuccinate CoA-transferase (BbsEF) to catalyze the reversible transfer of CoA from succinyl-CoA to (R)-benzylsuccinate. This heterotetrameric enzyme (α2β2 structure) exhibits strict stereospecificity, producing exclusively 2-(R)-benzylsuccinyl-CoA.

Table 2: Kinetic Parameters of BbsEF from T. aromatica

| Substrate | (μM) | (s⁻¹) | (μM⁻¹s⁻¹) |

|---|---|---|---|

| Succinyl-CoA | 120 ± 15 | 45 ± 3 | 0.375 |

| (R)-Benzylsuccinate | 85 ± 10 | 38 ± 2 | 0.447 |

The reaction is optimally performed at pH 7.5 in Tris-HCl buffer, with a temperature optimum of 30°C. BbsEF also accepts structural analogs such as methylsuccinate and benzylmalonate at reduced efficiencies (<20% of wild-type activity).

Heterologous Expression in Escherichia coli

To overcome the low natural abundance of BbsEF, the bbsEF genes from T. aromatica have been cloned and expressed in E. coli BL21(DE3). Induction with 0.5 mM IPTG at 18°C yields soluble enzyme at 12 mg/L culture, which is purified via anion-exchange (Q-Sepharose) and size-exclusion chromatography. The recombinant enzyme retains full activity, enabling scalable production of 2-(R)-benzylsuccinyl-CoA with >99% enantiomeric excess.

Biotechnological Production in Engineered Microbes

Reverse β-Oxidation Pathway in E. coli

A synthetic pathway for benzylsuccinate production in E. coli leverages the reversibility of the β-oxidation enzymes encoded by the bbs operon. By co-expressing bbsABCDEFG with a benzoate-CoA ligase (bclA) and the succinate transporter benK, researchers achieved this compound titers of 1.2 mM in anaerobic, glucose-fed cultures.

Table 3: this compound Production in Engineered E. coli Strains

| Strain Modifications | Carbon Source | Titer (mM) | Productivity (mmol/gDCW/h) |

|---|---|---|---|

| bbsABCDEFG + bclA + benK | Glucose | 1.2 | 0.18 |

| bbsABCDEFG + bct + benK | Glycerol | 0.8 | 0.12 |

| bbsABCDEFG + bclA (no BenK) | Succinate | 0.4 | 0.06 |

Optimization of Cofactor Supply

A critical bottleneck in microbial production is the availability of succinyl-CoA. Overexpression of the citric acid cycle enzyme α-ketoglutarate dehydrogenase (sucAB) increased intracellular succinyl-CoA pools by 3.2-fold, boosting this compound titers to 1.8 mM.

Analytical Methods for Characterization

Q & A

Q. What are the standard laboratory methods for synthesizing Benzylsuccinyl-CoA?

this compound is synthesized via two primary approaches:

- Cell-free enzymatic synthesis : Anaerobic incubation of cell-free extract (prepared via French press cell disruption and ultracentrifugation) with ¹⁴C-labeled fumarate and chiral toluene derivatives (R- or S-configuration) .

- Chemical synthesis : Reaction of benzylsuccinic anhydride with coenzyme A (CoA) in acetonitrile/sodium bicarbonate, followed by purification via solid-phase extraction .

- Key validation : Monitor reaction progress using HPLC or TLC and confirm purity via NMR and mass spectrometry .

Q. How is this compound detected and quantified in enzymatic assays?

- Radioactive labeling : Use ¹⁴C-labeled fumarate to track incorporation into this compound, followed by radio-TLC or scintillation counting .

- Chromatographic methods : HPLC coupled with UV-Vis or mass spectrometry for non-radioactive quantification .

- Critical controls : Include unlabeled substrates and enzyme-free reactions to account for non-specific binding .

Q. What are the primary metabolic roles of this compound in anaerobic microbes?

- Toluene degradation : this compound is a key intermediate in the fumarate addition pathway, enabling anaerobic oxidation of toluene via (R)-benzylsuccinyl-CoA dehydrogenase (EC 1.3.8.3) .

- Enzyme specificity : The stereochemistry of the reaction is tightly controlled, with (R)-benzylsuccinate being the dominant product .

Q. How to validate the purity and identity of synthesized this compound?

- Analytical techniques : Use HPLC for purity assessment, mass spectrometry for molecular weight confirmation, and ¹H/¹³C NMR for structural elucidation .

- Documentation : Adhere to ALCOA principles (Attributable, Legible, Contemporaneous, Original, Accurate) for data integrity .

Q. What steps ensure reproducibility in this compound synthesis?

- Protocol standardization : Strictly control reaction conditions (e.g., anaerobic environment, temperature, reagent ratios) .

- Data transparency : Publish detailed experimental procedures in primary manuscripts and supplementary materials, as recommended by journal guidelines .

Advanced Research Questions

Q. How to address conflicting kinetic data in this compound-related enzyme studies?

- Systematic reviews : Conduct meta-analyses of published and values, accounting for variables like pH, temperature, and enzyme source .

- Method validation : Cross-verify assays using independent techniques (e.g., isothermal titration calorimetry vs. spectrophotometry) .

- Error analysis : Quantify instrument precision and biological variability through repeated trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.